(2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid
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Overview
Description
(2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolo[1,2-b]pyrazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid typically involves multiple steps. One common method starts with the preparation of the pyrrolo[1,2-b]pyrazole core, which can be synthesized through a cyclization reaction involving hydrazine and an appropriate diketone. The trifluoromethylphenyl group is then introduced via a Suzuki-Miyaura coupling reaction, which employs a palladium catalyst and boronic acid derivatives .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the boronic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid is used as a precursor in the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .
Biology and Medicine
It is being investigated for its potential as an antimicrobial agent, given the known activity of pyrazole derivatives against drug-resistant bacteria .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group. This interaction can inhibit or modify the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the pyrrolo[1,2-b]pyrazole moiety.
3-Fluorophenylboronic acid: Contains a fluorine atom instead of a trifluoromethyl group.
Uniqueness
The uniqueness of (2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid lies in its combination of a trifluoromethylphenyl group with a pyrrolo[1,2-b]pyrazole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H12BF3N2O2 |
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Molecular Weight |
296.05 g/mol |
IUPAC Name |
[2-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C13H12BF3N2O2/c15-13(16,17)9-4-1-3-8(7-9)12-11(14(20)21)10-5-2-6-19(10)18-12/h1,3-4,7,20-21H,2,5-6H2 |
InChI Key |
XPGKIFAQNLBLBV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2CCCN2N=C1C3=CC(=CC=C3)C(F)(F)F)(O)O |
Origin of Product |
United States |
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